molecular formula C16H30N2O3 B5952719 3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one

3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one

Cat. No.: B5952719
M. Wt: 298.42 g/mol
InChI Key: IKBVHWKEXYIARN-UHFFFAOYSA-N
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Description

3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one is a complex organic compound with a unique structure that includes a piperidin-2-one core, a cyclohexyl group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexylamine, which can be reacted with the intermediate piperidin-2-one derivative under reductive amination conditions.

    Addition of the Methoxyethyl Side Chain: The final step involves the alkylation of the piperidin-2-one core with a methoxyethyl halide, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form a corresponding alcohol.

    Substitution: The methoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxyethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used as a probe to study the interactions of piperidin-2-one derivatives with biological targets.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one involves its interaction with specific molecular targets. The cyclohexyl and methoxyethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidin-2-one core can interact with various pathways, modulating their activity and resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-ethoxyethyl)piperidin-2-one: Similar structure but with an ethoxyethyl side chain.

    3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-propoxyethyl)piperidin-2-one: Similar structure but with a propoxyethyl side chain.

Uniqueness

The uniqueness of 3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl side chain, in particular, can influence the compound’s solubility, reactivity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-17(14-7-4-3-5-8-14)13-16(20)9-6-10-18(15(16)19)11-12-21-2/h14,20H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBVHWKEXYIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCCN(C1=O)CCOC)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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